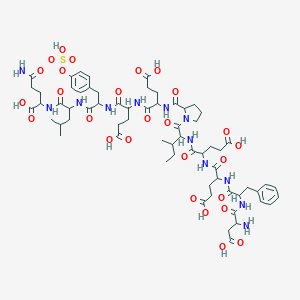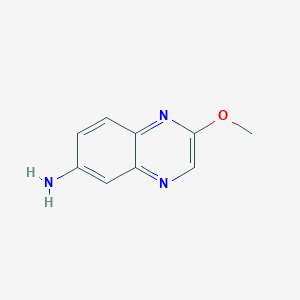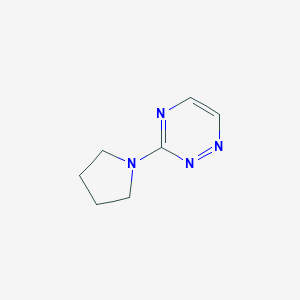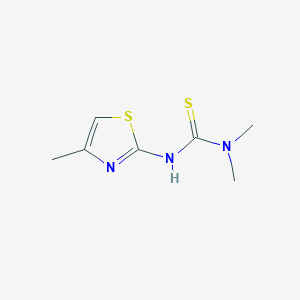
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research for its antioxidant properties. It is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. DMTU has shown promising results in biochemical and physiological effects, making it a valuable tool in laboratory experiments.
作用机制
The mechanism of action of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea involves its ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea reacts with free radicals to neutralize them, thus preventing oxidative damage. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and cytoprotective genes.
生化和生理效应
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has also been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. In addition, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been shown to improve cognitive function and reduce brain damage in animal models of ischemic stroke.
实验室实验的优点和局限性
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has several advantages as a tool in laboratory experiments. It is a highly specific antioxidant that can scavenge free radicals without affecting other cellular processes. It is also stable and can be easily synthesized to high purity. However, there are some limitations to using 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in lab experiments. It has a short half-life and may require multiple doses to achieve optimal effects. In addition, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea may have off-target effects that need to be carefully considered.
未来方向
There are several future directions for research on 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea. One area of interest is the potential use of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in the treatment of cardiovascular diseases, such as hypertension and heart failure. In addition, there is potential for the development of novel 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea derivatives with improved pharmacokinetic properties and specificity. Overall, the future of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea research looks promising, and further investigation is warranted.
Conclusion:
In conclusion, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, or 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, is a valuable tool in scientific research due to its antioxidant properties. It has been synthesized through various methods, and its mechanism of action has been extensively studied. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has shown promising results in biochemical and physiological effects, making it a valuable tool in laboratory experiments. While there are some limitations to using 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, its potential for future research looks promising.
合成方法
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea can be synthesized through various methods, including the reaction of 4-methyl-2-thiazolamine with carbon disulfide, followed by reaction with dimethylamine. Another method involves the reaction of 4-methyl-2-thiazolamine with thiocyanate, followed by reaction with dimethylamine. These methods have been optimized to yield high-purity 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea.
科学研究应用
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been widely used in scientific research due to its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used in various research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to protect against brain damage caused by ischemia/reperfusion injury. In cardiovascular research, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to protect against cardiac dysfunction caused by oxidative stress. In cancer research, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to sensitize cancer cells to chemotherapy.
属性
CAS 编号 |
19958-75-9 |
|---|---|
产品名称 |
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
分子式 |
C7H11N3S2 |
分子量 |
201.3 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C7H11N3S2/c1-5-4-12-6(8-5)9-7(11)10(2)3/h4H,1-3H3,(H,8,9,11) |
InChI 键 |
FIGRRRXEUUOHRS-UHFFFAOYSA-N |
手性 SMILES |
CC1=CSC(=N1)N=C(N(C)C)S |
SMILES |
CC1=CSC(=N1)NC(=S)N(C)C |
规范 SMILES |
CC1=CSC(=N1)NC(=S)N(C)C |
其他 CAS 编号 |
19958-75-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



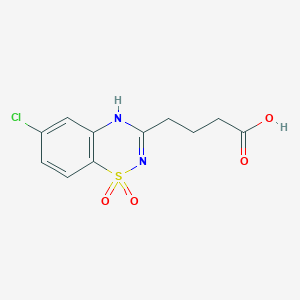

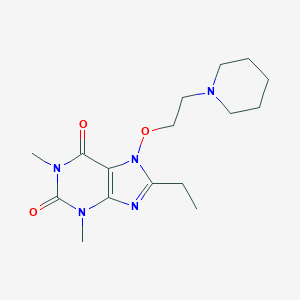
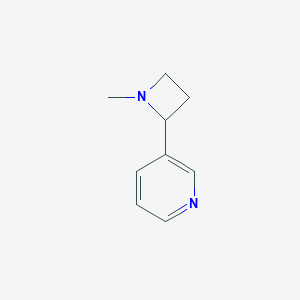
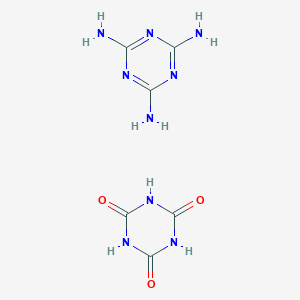

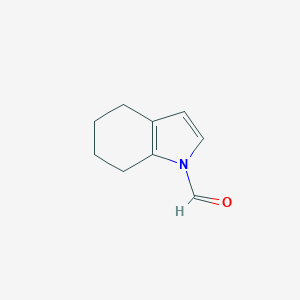
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
